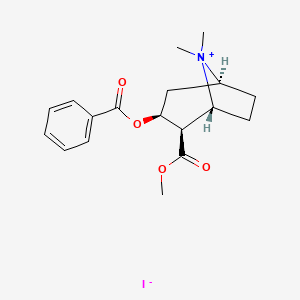
(4beta,12R)-12,13-epoxytrichothec-9-en-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichodermin is a tetracyclic spiroepoxide which acts as an antifungal and protein synthesis inhibitor. It has a role as an antifungal agent, a protein synthesis inhibitor and an antineoplastic agent. It is an epoxide and an organic heterotetracyclic compound.
Antifungal metabolite from several fungi, mainly Trichoderma viride; inhibits protein synthesis by binding to ribosomes; proposed as antifungal and antineoplastic; used as tool in cellular biochemistry.
Scientific Research Applications
Phytotoxic Compounds Production
The compound has been studied in the context of phytotoxic compounds produced by Fusarium species. Grove (1985) discusses the rearrangement of similar compounds under certain conditions and the preparation procedures of related compounds such as vomitoxin and nivalenol from their acetates (Grove, 1985).
Microbial and Chemical Modifications
Yoshizawa and Morooka (1975) investigated the microbial modification of trichothecene mycotoxins and compared them with chemical modifications. Their study provides insights into the selectivity and mechanisms of microbial modification of compounds similar to (4beta,12R)-12,13-epoxytrichothec-9-en-4-yl acetate (Yoshizawa & Morooka, 1975).
Chromato-Mass Spectrometric Identification
Leonov et al. (1988) reported on the identification of various 12,13-epoxytrichothec-9-en-8-ones, closely related to the compound , in samples of Fusarium-infected grain, demonstrating the significance of such compounds in agricultural contexts (Leonov et al., 1988).
Larvicidal Activity
Grove and Hosken (1975) explored the larvicidal activity of 12,13-epoxytrichothec-9-enes, providing insights into the potential use of these compounds in pest control (Grove & Hosken, 1975).
Cytotoxicity to Tumor Cells
Choi et al. (1996) studied the cytotoxicity of trichothecenes, including compounds similar to (4beta,12R)-12,13-epoxytrichothec-9-en-4-yl acetate, against human solid tumor cell lines, indicating potential applications in cancer research (Choi et al., 1996).
Chemical Interconversion
Wei et al. (1971) discussed the mild alkaline hydrolysis and partial acetylation of related trichothecenes, providing a basis for understanding the chemical behavior and potential modifications of (4beta,12R)-12,13-epoxytrichothec-9-en-4-yl acetate (Wei et al., 1971).
properties
Product Name |
(4beta,12R)-12,13-epoxytrichothec-9-en-4-yl acetate |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,11R,12R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |
InChI |
InChI=1S/C17H24O4/c1-10-5-6-15(3)12(7-10)21-14-8-13(20-11(2)18)16(15,4)17(14)9-19-17/h7,12-14H,5-6,8-9H2,1-4H3/t12-,13-,14-,15+,16-,17-/m1/s1 |
InChI Key |
HNEGCRMUYSKRRR-NWHWRWDZSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@]34CO4)O2)OC(=O)C)C)C |
SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C |
synonyms |
Trichodermin Trichodermol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




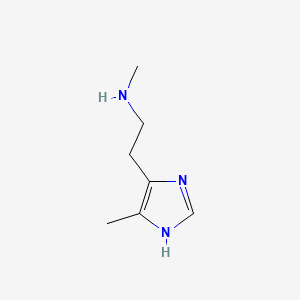

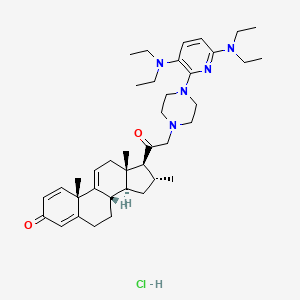
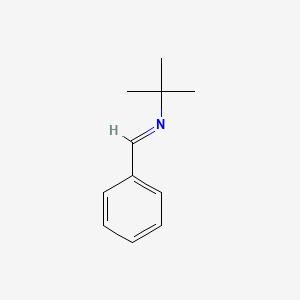


![12H-Benzo[a]phenothiazine](/img/structure/B1206107.png)
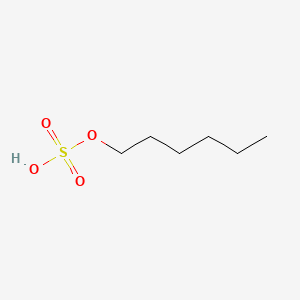


![Naphtho[2,3-b]furan-4,9-dione](/img/structure/B1206112.png)

